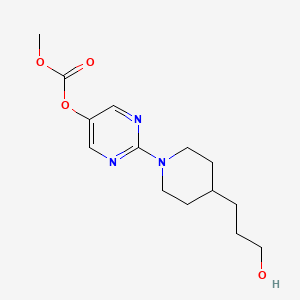
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33. This compound is a useful chemical reagent and is often utilized in various scientific research applications.
Vorbereitungsmethoden
The preparation of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves several synthetic routes. One common method includes the reaction of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving piperidine and pyrimidine derivatives.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds, such as:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar pyrimidine structure but differs in its functional groups and reactivity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine and pyrimidine moieties but have different substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21N3O4 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
[2-[4-(3-hydroxypropyl)piperidin-1-yl]pyrimidin-5-yl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O4/c1-20-14(19)21-12-9-15-13(16-10-12)17-6-4-11(5-7-17)3-2-8-18/h9-11,18H,2-8H2,1H3 |
InChI-Schlüssel |
XXFYQDLJJFCHAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
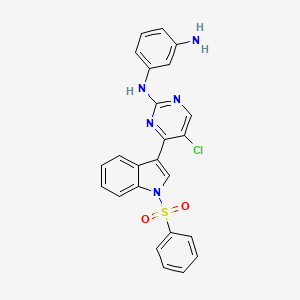
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
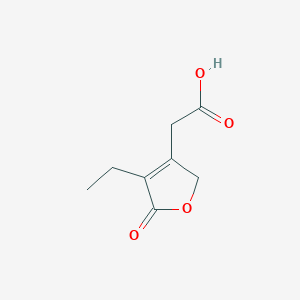
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
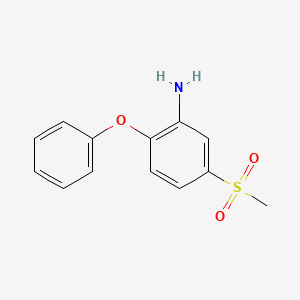
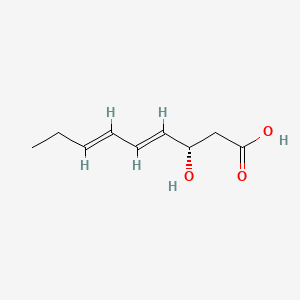
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)


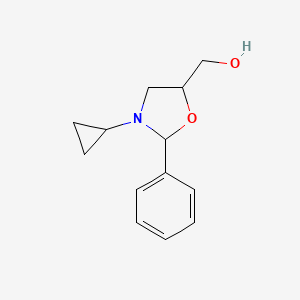
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
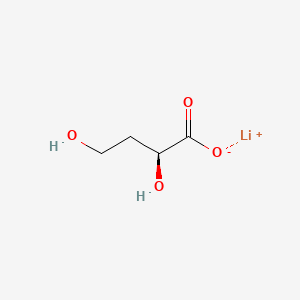
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
